Diphenylphosphinic Chloride: A Comprehensive Technical Guide
Diphenylphosphinic Chloride: A Comprehensive Technical Guide
CAS Number: 1499-21-4
This technical guide provides an in-depth overview of diphenylphosphinic chloride (DPPC), a versatile reagent widely utilized by researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and application in key chemical transformations.
Core Properties and Safety Data
Diphenylphosphinic chloride is a colorless to light yellow liquid known for its utility as a precursor in the synthesis of various chemical entities, including chiral phosphine (B1218219) ligands and peptide coupling agents.[1][2] It also finds application as a flame retardant and a pharmaceutical adjuvant.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of diphenylphosphinic chloride is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 1499-21-4 | [3][4][5] |
| Molecular Formula | C₁₂H₁₀ClOP | [3][4][5] |
| Molecular Weight | 236.63 g/mol | [4][6][7] |
| Appearance | Clear colorless to light yellow liquid | [1][3][5] |
| Boiling Point | 222 °C at 16 mmHg | [1][7][8][9] |
| Melting Point | 20 °C | [9] |
| Density | 1.24 g/mL at 25 °C | [1][7][8] |
| Refractive Index (n20/D) | 1.609 | [1][7] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [1][3] |
| Storage Temperature | 2-8°C | [1][3][7] |
Safety and Hazard Information
Diphenylphosphinic chloride is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6][8] It is also a skin sensitizer.[6] Table 2 provides a summary of its hazard classifications and associated precautionary statements.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements | References |
| Flammable liquids (Category 3) | GHS02 | Danger | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ ventilating/ lighting/ equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. | [2][6][8] |
| Skin corrosion (Sub-category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse. | [2][6][8] |
| Serious eye damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [6][8][10] |
| Skin sensitization (Sub-category 1A) | GHS07 | Warning | H317: May cause an allergic skin reaction. | P261: Avoid breathing mist or vapors. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of diphenylphosphinic chloride and its application in peptide coupling are provided below. These protocols are intended for use by trained professionals in a controlled laboratory environment.
Synthesis of Diphenylphosphinic Chloride
A common laboratory-scale synthesis of diphenylphosphinic chloride involves the reaction of a Grignard reagent with phosphorus oxychloride (POCl₃).[8]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Phenylmagnesium bromide solution in diethyl ether (Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried, two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Short-path vacuum distillation apparatus
-
Column chromatography setup
Procedure:
-
To an oven-dried 100 mL, two-necked flask fitted with a reflux condenser, add anhydrous Et₂O and POCl₃.[8]
-
Cool the solution in an ice-salt mixture.[8]
-
Slowly add the Grignard reagent solution (e.g., phenylmagnesium bromide) in Et₂O from a dropping funnel.[8]
-
After the addition is complete, stir the reaction mixture with cooling for 30 minutes.[8]
-
Allow the reaction mixture to warm to room temperature and stir for the indicated time (monitoring by TLC or other appropriate methods is recommended).[8]
-
Quench the reaction by cooling the mixture in an ice-salt mixture and adding saturated aqueous NH₄Cl solution.[8]
-
Pour the crude mixture into CH₂Cl₂ and wash it three times with dilute HCl.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.[8]
-
The resulting crude product can be purified by column chromatography to yield pure diphenylphosphinic chloride.[8]
Caption: Synthesis workflow for diphenylphosphinic chloride.
Application in Peptide Coupling
Diphenylphosphinic chloride is a precursor to diphenylphosphinic carboxylic mixed anhydrides, which are effective for peptide bond formation.[3]
Materials:
-
N-protected amino acid (e.g., N-Benzyloxycarbonylvaline)
-
Dichloromethane (CH₂Cl₂)
-
N-Methylmorpholine (NMM)
-
Diphenylphosphinic chloride (DppCl)
-
Amino acid ester salt (e.g., alanine (B10760859) phenyl ester tosylate)
-
Dry, distilled N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
5% citric acid solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and work-up
Procedure:
-
Dissolve the N-protected amino acid (e.g., N-Benzyloxycarbonylvaline, 0.12 mol) in CH₂Cl₂ (200 mL) and cool to 0 °C.
-
Add NMM (0.12 mol) and a solution of DppCl (0.12 mol) in CH₂Cl₂ (200 mL) in quick succession.
-
Allow an activation period of 15 minutes.
-
Add a precooled solution of the amino acid ester salt (e.g., alanine phenyl ester tosylate, 0.1 mol) in dry, distilled DMF (80 mL).
-
Immediately follow with the addition of NMM (0.1 mol) and stir the mixture for 30 minutes.
-
Remove the reaction solvent under reduced pressure, which will leave a pale yellow oil.
-
Partition the oil between ethyl acetate and water.
-
Wash the organic phase sequentially with saturated NaHCO₃ (5 times), 5% citric acid (3 times), water (2 times), saturated NaHCO₃ (2 times), water (2 times), and brine (2 times).
-
Dry the organic phase over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to afford the dipeptide product.
Caption: Peptide coupling workflow using diphenylphosphinic chloride.
Applications in Synthesis
Diphenylphosphinic chloride is a key intermediate in various synthetic transformations.
Ligand Synthesis for Cross-Coupling Reactions
It is widely used as a precursor to synthesize chiral phosphine bidentate ligands.[1][2] These ligands are crucial for various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.[2][5] The electronic and steric properties of the phosphine ligands derived from diphenylphosphinic chloride can be fine-tuned to achieve high efficiency and selectivity in these important C-C and C-N bond-forming reactions.
Flame Retardant Mechanisms
As a phosphorus-containing compound, diphenylphosphinic chloride and its derivatives can function as flame retardants. The mechanism of action for phosphorus-based flame retardants can occur in both the condensed and gas phases.[11] In the condensed phase, they promote the formation of a char layer on the surface of the material, which acts as a barrier to heat and mass transfer.[9][11] In the gas phase, phosphorus-containing radicals can interrupt the combustion chain reaction by scavenging reactive H• and OH• radicals.[9][11][12]
Caption: Flame retardant mechanism of phosphorus compounds.
References
- 1. Page loading... [guidechem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diphenylphosphinic chloride 98 1499-21-4 [sigmaaldrich.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Mechanism and types of flame retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 8. Diphenylphosphinic Chloride synthesis - chemicalbook [chemicalbook.com]
- 9. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
